molecular formula C8H13Cl2NO2 B6245355 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride CAS No. 2408970-32-9

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B6245355
CAS No.: 2408970-32-9
M. Wt: 226.10 g/mol
InChI Key: YIOAZOSOGCUXEQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride is a structurally complex small molecule featuring:

  • Azetidine core: A strained four-membered saturated ring, which enhances reactivity and conformational rigidity compared to larger heterocycles.
  • Chloromethyl substituent: A reactive functional group at position 3, enabling nucleophilic substitution or cross-coupling reactions.
  • Carboxylic acid group: Positioned at position 3, enabling hydrogen bonding or salt formation, which influences solubility and bioavailability.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity for pharmaceutical applications.

Properties

CAS No.

2408970-32-9

Molecular Formula

C8H13Cl2NO2

Molecular Weight

226.10 g/mol

IUPAC Name

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12ClNO2.ClH/c9-3-8(7(11)12)4-10(5-8)6-1-2-6;/h6H,1-5H2,(H,11,12);1H

InChI Key

YIOAZOSOGCUXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C2)(CCl)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a chloromethylating agent, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the azetidine ring.

    Cyclization and Ring-Opening: The azetidine ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted azetidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound to analogs with overlapping functional groups or applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC50) Solubility Reference
3-(Chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride Azetidine ClCH2, cyclopropyl, COOH Not reported (hypothesized cytotoxic) High (HCl salt) -
1-(tert-Boc)-3-(chloromethyl)indoline (seg-A) Indoline ClCH2, tert-Boc Cytotoxic (similar to doxorubicin) Moderate
3-(Chloromethyl)pyridine hydrochloride Pyridine ClCH2 Not tested High (HCl salt)
5-O-Methylsulfonyl seco-CI (Compound 2) Indole ClCH2, methylsulfonyl IC50: 0.8–1.2 µM (multiple cell lines) Low

Key Findings

However, steric hindrance from the cyclopropyl group may limit accessibility compared to 3-(chloromethyl)pyridine . Synthetic routes for analogs (e.g., EDC/I-mediated coupling in ) suggest the target compound could be synthesized via similar strategies .

Biological Activity :

  • Compounds with chloromethyl groups, such as seg-A in , exhibit cytotoxicity against cancer cell lines (e.g., COLO 205, A549) with IC50 values comparable to doxorubicin. The target compound’s azetidine-carboxylic acid motif may enhance target binding specificity compared to indoline-based analogs .
  • Bulky substituents (e.g., cyclopropyl) often reduce cellular uptake but improve metabolic stability. This trade-off requires empirical validation for the target compound.

Physicochemical Properties :

  • The hydrochloride salt in the target compound and 3-(chloromethyl)pyridine hydrochloride () enhances aqueous solubility, critical for drug formulation. In contrast, sulfonamide-substituted indoles () exhibit lower solubility due to hydrophobic groups .

Safety and Handling :

  • Chlorinated compounds (e.g., 3-chlorobenzaldehyde in ) require stringent safety protocols. The chloromethyl group in the target compound likely necessitates similar precautions, such as avoiding skin contact and using PPE .

Research Implications and Gaps

  • Activity Prediction : The target compound’s combination of azetidine, cyclopropyl, and carboxylic acid groups may synergize for kinase or protease inhibition, but in vitro testing is needed.
  • Synthetic Challenges : Steric effects from the cyclopropyl group could complicate coupling reactions, requiring optimized conditions (e.g., microwave-assisted synthesis).
  • Comparative Toxicity : While highlights hazards for simpler chlorinated aromatics, the target compound’s heterocyclic framework may mitigate toxicity, warranting dedicated studies.

Biological Activity

3-(Chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H13Cl2NO2
  • CAS Number: 2408970-32-9
  • Molecular Weight: 196.1 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects, particularly in the context of inflammation and cancer treatment.

Research indicates that this compound may exert its effects through the inhibition of specific signaling pathways associated with inflammatory responses and oncogenic processes. It has been suggested that the compound interacts with receptors and enzymes involved in these pathways, leading to reduced inflammation and tumor growth.

Inhibition of NLRP3 Inflammasome

One significant area of research involves the compound's role as an inhibitor of the NLRP3 inflammasome, a key component in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including diabetes and neurodegenerative disorders. Studies have shown that compounds similar to this compound can inhibit NLRP3 activation, thus reducing IL-1β production and associated inflammatory markers .

Anticancer Properties

Additionally, there is emerging evidence supporting the compound's potential as an anticancer agent. Preliminary studies suggest that it may selectively inhibit oncogenic mutants of RAS proteins, which are frequently mutated in cancers. This selectivity could provide a therapeutic advantage in targeting tumors driven by these mutations .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inflammatory Disease Models : In animal models of inflammatory diseases, administration of this compound resulted in a significant reduction in inflammatory cytokines and improved clinical outcomes .
  • Cancer Treatment Trials : Clinical trials assessing the efficacy of compounds targeting RAS mutations reported promising results when used in conjunction with traditional therapies, indicating a synergistic effect that could enhance treatment efficacy .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NLRP3 InhibitionReduced IL-1β production
Anticancer ActivityInhibition of oncogenic RAS mutants
Inflammation ReductionDecreased inflammatory cytokines in models

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